![molecular formula C23H25N3O3 B2372061 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide CAS No. 898447-52-4](/img/structure/B2372061.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

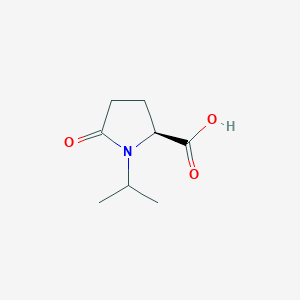

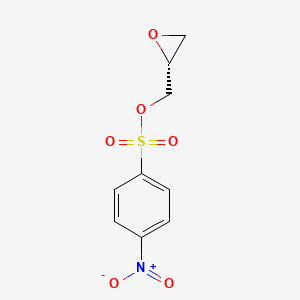

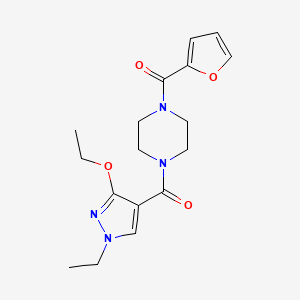

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a carbonyl group, which is connected to a dihydroquinoline ring. This dihydroquinoline ring is also attached to an oxamide group, which is further connected to a 2-ethylphenyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 314.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 312.183778013 g/mol, and its monoisotopic mass is also 312.183778013 g/mol . The topological polar surface area is 49.4 Ų . The compound has a heavy atom count of 23 .Scientific Research Applications

Azoimine Quinoline Derivatives

Azoimine quinoline derivatives, with structural elements that may bear resemblance to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide, have been synthesized and evaluated for their biological activities. These compounds demonstrated significant antioxidant potential, even greater than ascorbic acid, at very low concentrations. Additionally, they showed variable antimicrobial activity against both bacterial and fungal species and exhibited anti-inflammatory activity in the range of 55–80%. The interaction of these compounds with DNA and bovine serum albumin (BSA) was studied, revealing strong binding to DNA via intercalation and interaction with BSA through a static quenching process (Douadi et al., 2020).

Corrosion Inhibition

Heterocyclic Schiff bases, including quinoline derivatives, have been studied as corrosion inhibitors for carbon steel in acidic solutions. These compounds increase inhibition efficacy with concentration and adhere to the metal surface following the Langmuir adsorption isotherm. Their effectiveness is attributed to the formation of a protective layer on the metal surface, a property that could be relevant in materials science and engineering applications (Benmahammed et al., 2020).

Antitubercular Activity

Novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones have been synthesized and showed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications of quinoline derivatives in developing new therapeutic agents for tuberculosis (Kantevari et al., 2011).

Antibacterial Activity

Quinoline carboxylic acids, including derivatives with cyclopropane groups, have been synthesized and evaluated for their antibacterial activity and DNA-gyrase inhibition. These studies demonstrate the importance of structural features such as the cyclopropane group for antibacterial potency, providing insights into the design of new antibacterial agents (Domagala et al., 1988).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of quinoline derivatives, including those incorporating cyclopropane groups, contributes to the broader understanding of their chemical properties and potential applications in synthetic chemistry. For instance, studies on the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related compounds highlight the versatility of these compounds in organic synthesis (Yong et al., 2007).

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-2-15-6-3-4-8-19(15)25-22(28)21(27)24-18-12-11-16-7-5-13-26(20(16)14-18)23(29)17-9-10-17/h3-4,6,8,11-12,14,17H,2,5,7,9-10,13H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZWVSOCHVMYOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethylphenyl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2371980.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)